molecular formula C19H17F2NO4 B2573832 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid CAS No. 1936405-79-6

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid

Cat. No.: B2573832
CAS No.: 1936405-79-6
M. Wt: 361.345
InChI Key: XEFIZXBBBURMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of difluorobutanoic acid adds unique properties to the molecule, making it valuable in various scientific research applications.

Mechanism of Action

Target of Action

Similar compounds are known to be useful as coupling agents in peptide synthesis .

Mode of Action

It’s worth noting that similar compounds are involved in peptide synthesis .

Biochemical Pathways

Similar compounds are known to be involved in peptide synthesis , which suggests that this compound may also interact with similar biochemical pathways.

Result of Action

Similar compounds are known to be involved in peptide synthesis , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of Difluorobutanoic Acid: The protected amino acid is then reacted with difluorobutanoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amino acid with the Fmoc group removed.

Scientific Research Applications

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect amino groups during the assembly of peptide chains.

    Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other biomolecules for various applications in biology and medicine.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorinated amino acids.

Comparison with Similar Compounds

Similar Compounds

    4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)butanoic acid: Similar structure but lacks the difluoro substitution, making it less reactive in certain chemical reactions.

    4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of the butanoic acid moiety, leading to different chemical properties and applications.

Uniqueness

The presence of the difluoro substitution in 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid imparts unique reactivity and stability, making it particularly valuable in peptide synthesis and drug development. The difluoro groups enhance the compound’s resistance to enzymatic degradation, which is beneficial in biological applications.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIZXBBBURMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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